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The cyclization of peptides is a pivotal strategy in drug discovery and development, enhancing

metabolic stability, receptor binding affinity, and bioavailability.[1][2] Enzymatic methods for

peptide cyclization offer significant advantages over chemical approaches, including high regio-

and chemoselectivity, mild reaction conditions, and the ability to work with unprotected

peptides.[3] This document provides detailed application notes and experimental protocols for

three key classes of enzymes utilized in peptide cyclization: Sortase A, Butelase 1, and

Subtilisin-derived ligases (Omniligase-1).

Sortase A-Mediated Cyclization
Application Notes

Sortase A, a transpeptidase from Staphylococcus aureus, is a widely used tool for protein and

peptide modification.[4] It recognizes a specific C-terminal sorting signal, LPXTG (where X can

be any amino acid), cleaves the peptide bond between threonine and glycine, and forms a

thioester intermediate with the threonine residue.[5][6] This intermediate can then be resolved

by the N-terminal amine of a glycine residue, leading to the formation of a native peptide bond.

For intramolecular cyclization, the peptide substrate must contain both the LPXTG recognition

motif at its C-terminus and an N-terminal glycine residue(s).[4]

The efficiency of Sortase A-mediated cyclization is influenced by the length and concentration

of the peptide substrate.[4] Generally, peptides of 15 amino acids or longer are required for
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efficient direct head-to-tail cyclization.[4] For shorter peptides, Sortase A may catalyze an initial

intermolecular oligomerization followed by an intramolecular cyclization of the resulting linear

oligomer.[4] The substrate scope of Sortase A has been expanded through directed evolution,

allowing for the recognition of alternative sequences.[7]

Quantitative Data Summary

Enzyme
Variant

Substrate
Concentrati
on (mM)

Yield (%)
Reaction
Time (h)

Reference

Sortase A

MUC1

glycopeptide

(dimer)

0.25 61 20 [4]

Sortase A

Peptide 1

(oligomerizati

on-

cyclization)

0.5

Variable

(product ratio

dependent on

concentration

)

20 [4]

Engineered

Sortase A

ClAcLys-

containing

peptide +

Cys-peptide

0.05 Quantitative 1 [8]

Experimental Protocol: Sortase A-Mediated Cyclization of a Model Peptide

This protocol describes the general procedure for the head-to-tail cyclization of a linear peptide

containing a C-terminal LPETG sequence and an N-terminal glycine.

Materials:

Linear peptide with N-terminal Glycine and C-terminal LPETG sequence

Sortase A (e.g., recombinant SrtA pentamutant for enhanced activity)

Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
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Quenching solution: 10% Trifluoroacetic acid (TFA) in water

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer (e.g., ESI-MS)

Procedure:

Peptide Preparation: Synthesize the linear peptide using standard solid-phase peptide

synthesis (SPPS). The peptide should be designed to have at least one glycine residue at

the N-terminus and the LPXTG recognition sequence at the C-terminus. Purify the peptide

by RP-HPLC and confirm its identity by mass spectrometry.

Reaction Setup:

Dissolve the purified linear peptide in the Sortase A reaction buffer to a final concentration

of 0.1-1 mM. The optimal concentration may need to be determined empirically to favor

intramolecular cyclization over intermolecular oligomerization.[4]

Add Sortase A to the reaction mixture. A typical enzyme-to-substrate ratio is 1:20 to 1:100

(mol/mol).

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by

taking aliquots at different time points (e.g., 1, 4, 8, and 24 hours).

Reaction Monitoring:

Quench the reaction in the aliquots by adding an equal volume of the quenching solution.

Analyze the quenched samples by RP-HPLC to monitor the disappearance of the linear

precursor and the appearance of the cyclic product. The cyclic product will typically have a

shorter retention time than the linear precursor.

Confirm the identity of the cyclic product by mass spectrometry. The mass of the cyclic

product should correspond to the mass of the linear precursor minus the mass of the

cleaved glycine from the LPXTG motif.
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Purification: Once the reaction is complete, purify the cyclic peptide from the reaction mixture

using preparative RP-HPLC.

Characterization: Lyophilize the purified cyclic peptide and characterize it by analytical RP-

HPLC and mass spectrometry.

Reaction Mechanism: Sortase A-Mediated Cyclization
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Caption: Sortase A recognizes the LPXTG motif, forms a thioester intermediate, and catalyzes

cyclization.
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Butelase 1-Mediated Cyclization
Application Notes

Butelase 1, an asparaginyl endopeptidase from Clitoria ternatea, is the fastest known peptide

ligase.[9][10] It recognizes the C-terminal tripeptide motif Asx-His-Val (where Asx is Asp or Asn)

and ligates the C-terminus of the Asx residue to an N-terminal amine.[9][11] A key advantage of

Butelase 1 is that it is a "traceless" ligase, meaning the recognition sequence (His-Val) is

cleaved off during the reaction, leaving only the Asx residue at the ligation site.[9][11] Butelase

1-mediated cyclizations are remarkably efficient, often achieving yields greater than 95% within

minutes.[10][12] The enzyme exhibits broad substrate specificity for the N-terminal amino acid

of the peptide.[10]

Quantitative Data Summary

Enzyme Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Yield (%)
Referenc
e

Butelase 1 kB1-NHV 2.28 ± 0.05 213 ± 10 10,700 >95 [13]

Butelase 1 SFTI-NHV 0.6 ± 0.02 51 ± 4 11,700 >95 [13]

Butelase 1
SA-kB1-

NHV

Not

reported

Not

reported
542,000 >95 [12][13]

Experimental Protocol: Butelase 1-Mediated Cyclization

This protocol provides a general method for the rapid cyclization of a linear peptide bearing a

C-terminal Asn-His-Val sequence.

Materials:

Linear peptide with a C-terminal NHV or DHV sequence

Butelase 1 (purified from Clitoria ternatea or recombinantly expressed)

Reaction buffer: 20 mM Tris-HCl, pH 6.0, or 20 mM MES, pH 6.0
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Quenching solution: 10% Trifluoroacetic acid (TFA) in water

RP-HPLC system

Mass spectrometer

Procedure:

Peptide Synthesis: Prepare the linear peptide precursor with the C-terminal Asx-His-Val

recognition motif using standard SPPS. Purify the peptide by RP-HPLC.

Reaction Setup:

Dissolve the purified peptide in the reaction buffer to a final concentration of 10-100 µM.

Add Butelase 1 to the reaction mixture. A typical enzyme-to-substrate ratio is 1:100 to

1:500 (mol/mol).

Incubation: Incubate the reaction at room temperature or 37°C. Due to the high speed of the

reaction, monitor it closely within the first few minutes.

Reaction Monitoring:

Take aliquots at very short intervals (e.g., 1, 5, 15, and 30 minutes).

Quench and analyze the samples by RP-HPLC and mass spectrometry as described for

the Sortase A protocol. The cyclic product will have a mass corresponding to the linear

precursor minus the mass of His-Val.

Purification and Characterization: Purify the cyclic peptide using preparative RP-HPLC and

characterize the final product.

Reaction Mechanism: Butelase 1-Mediated Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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